molecular formula C28H40O4 B016302 4-Methylumbelliferyl oleate CAS No. 18323-58-5

4-Methylumbelliferyl oleate

Cat. No. B016302
CAS RN: 18323-58-5
M. Wt: 440.6 g/mol
InChI Key: NKQFKJYKCVDLPT-KHPPLWFESA-N
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Description

4-Methylumbelliferyl oleate is a fluorogenic substrate for acid and alkaline lipases . It is cleaved by lipases, liberating 4-Methylumbelliferone . The excitation maximum for 4-Methylumbelliferone is pH-dependent: 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .


Synthesis Analysis

The synthesis of 4-Methylumbelliferyl oleate involves dissolving the appropriate amount of acylated 4-MU in 1.5 ml methyl cellosolve and diluting to 25 ml with distilled water for a final concentration of 1 mM ester . The esters do not stay in solution. Some esters form homogeneous emulsions, and the butyryl ester slowly crystallized from a clear solution .


Molecular Structure Analysis

The molecular formula of 4-Methylumbelliferyl oleate is C28H40O4 . Its molecular weight is 440.6 .


Chemical Reactions Analysis

When 4-Methylumbelliferyl oleate is used as a substrate for lipase, the released methylumbelliferone is monitored at 450 nm . The excitation wavelength is 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .


Physical And Chemical Properties Analysis

4-Methylumbelliferyl oleate is a solid . It is soluble in DMSO, 2-methoxyethanol, and chloroform . Its melting point is 37-38 °C .

Mechanism of Action

Target of Action

4-Methylumbelliferyl oleate primarily targets acid and alkaline lipases .

Mode of Action

4-Methylumbelliferyl oleate acts as a fluorogenic substrate for lipases . When this compound is used as a substrate for lipases, it is cleaved, releasing 4-Methylumbelliferone . The excitation wavelength for this process is dependent on the pH, with values of 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methylumbelliferyl oleate is the lipase-catalyzed hydrolysis of lipids . The cleavage of 4-Methylumbelliferyl oleate by lipases results in the release of 4-Methylumbelliferone, which can be monitored at 450 nm . This process allows for the continuous monitoring of lipase activity, providing insights into the functioning and regulation of lipid metabolism pathways .

Pharmacokinetics

It is known that this compound is soluble in pyridine and ethyl acetate , which may influence its bioavailability and distribution within the body.

Result of Action

The cleavage of 4-Methylumbelliferyl oleate by lipases results in the release of 4-Methylumbelliferone . This released compound can be monitored fluorometrically, providing a measure of lipase activity . Therefore, the action of 4-Methylumbelliferyl oleate can help in understanding the function and regulation of lipases, and by extension, lipid metabolism.

Action Environment

The action of 4-Methylumbelliferyl oleate is influenced by the pH of the environment . The excitation wavelength for the release of 4-Methylumbelliferone is pH-dependent . Therefore, changes in environmental pH can influence the efficacy of 4-Methylumbelliferyl oleate as a fluorogenic substrate for lipases.

Safety and Hazards

4-Methylumbelliferyl oleate is for R&D use only. It is not for medicinal, household, or other uses . It should be protected from light and stored under inert gas .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQFKJYKCVDLPT-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310470
Record name 4-Methylumbelliferyl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylumbelliferyl oleate

CAS RN

18323-58-5
Record name 4-Methylumbelliferyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18323-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl oleate
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Record name 4-Methylumbelliferyl oleate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl oleate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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